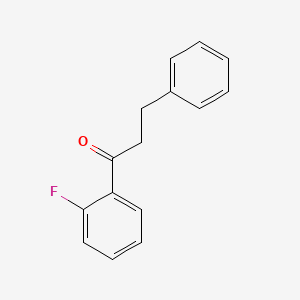
2'-Fluoro-3-phenylpropiophenone
Übersicht
Beschreibung
The compound "2'-Fluoro-3-phenylpropiophenone" is not directly mentioned in the provided papers. However, the papers discuss various fluorinated aromatic compounds and their properties, which can be related to the general class of compounds that "2'-Fluoro-3-phenylpropiophenone" belongs to. Fluorinated compounds are known for their unique properties, such as increased stability and altered electronic characteristics, which make them valuable in different fields, including pharmaceuticals and materials science .
Synthesis Analysis
The synthesis of fluorinated compounds can involve various strategies, including direct fluorination, the use of fluorinated building blocks, and biocatalytic methods. For instance, the biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid demonstrates the potential for creating fluorinated compounds using environmentally friendly methods . Although the synthesis of "2'-Fluoro-3-phenylpropiophenone" is not detailed, similar strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is significantly influenced by the presence of fluorine atoms. Fluorine's high electronegativity can affect the distribution of electron density within the molecule, as seen in the study of oligo-2-[(4-fluorophenyl) imino methylene] phenol, where the electron-withdrawing nature of the fluoroaryl groups was noted . The crystallographic studies of various fluorinated compounds also provide insights into how fluorine atoms can influence molecular conformation and intermolecular interactions .
Chemical Reactions Analysis
Fluorinated compounds can participate in a variety of chemical reactions. For example, the use of (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane as a chiral resolution reagent indicates that fluorinated epoxides can undergo regioselective ring-opening reactions with amines . Similarly, the reactivity of fluorinated phenols in acidic conditions has been studied using NMR spectroscopy, showing that protonation predominantly occurs on the oxygen atom .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often distinct from their non-fluorinated counterparts. The introduction of fluorine can lead to changes in acidity, boiling and melting points, and solubility. For example, the fluorogenic reagent 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate demonstrates good stability in both acidic and basic solutions, which is a desirable property for analytical applications . The optoelectronic properties of highly fluorinated materials, such as those with perfluorophenyl substituents, show smaller HOMO-LUMO gaps, which are significant for applications in electronics and photonics .
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Characterization
2'-Fluoro-3-phenylpropiophenone and related compounds have been utilized in the synthesis and characterization of various polymers. For example, Xiao et al. (2003) explored the synthesis of a fluorinated phthalazinone monomer and its polymers, highlighting their potential in engineering plastics and membrane materials due to their excellent thermal properties and good solubility in common aprotic solvents (Xiao et al., 2003).
Optical Waveguide Materials
Certain polymers derived from fluorinated compounds like 2'-Fluoro-3-phenylpropiophenone show potential as materials for optical waveguides. The refractive indices of these polymers, as studied by Xiao et al., suggest their applicability in this domain (Xiao et al., 2003).
Biocatalytic Synthesis
Fluorine-containing compounds like 2'-Fluoro-3-phenylpropiophenone can be synthesized using biocatalytic methods, as demonstrated by Liu et al. (2022). They synthesized 2-fluoro-3-hydroxypropionic acid using E. coli, highlighting the environmental and safety advantages of biocatalytic procedures (Liu et al., 2022).
Liquid Crystal Display Applications
Compounds structurally similar to 2'-Fluoro-3-phenylpropiophenone have been studied for their potential in liquid crystal displays (LCDs). Hegde et al. (2013) reported on materials that could promote excellent photoalignment of nematic liquid crystals, essential for LCD performance (Hegde et al., 2013).
Photonic and Electronic Materials
Fluorinated compounds, including those related to 2'-Fluoro-3-phenylpropiophenone, have been explored for their applications in photonic and electronic materials. The study of their optoelectronic properties, such as HOMO-LUMO gaps, by Ren et al. (2009) isindicative of their potential in advanced material applications. The synthesized dithieno[3,2-b:2′,3′-d]phospholes with perfluorophenyl substituents demonstrated significant optoelectronic properties, which could be crucial for electronic and photonic devices (Ren et al., 2009).
Synthesis of Organic Fluoro-Containing Polymers
The synthesis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol by Li et al. (2015) from phenol and hexafluoroacetone demonstrates the potential of fluorinated compounds in creating fluoro-containing materials. These materials have applications in synthesizing various organic fluoro-containing polymers (Li et al., 2015).
Fluorine in Medicinal Chemistry
While explicitly excluding drug use and dosage information, it's important to note the role of fluorine in medicinal chemistry. Fluorinated compounds, such as derivatives of 2'-Fluoro-3-phenylpropiophenone, often play a crucial role in the design of synthetic molecules for medical applications. The introduction of fluorine can give compounds new functions and better performance, as highlighted in various studies (Wakui et al., 2004); (Liu et al., 2022).
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSARBDSTQJVYRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643985 | |
| Record name | 1-(2-Fluorophenyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Fluoro-3-phenylpropiophenone | |
CAS RN |
898764-48-2 | |
| Record name | 1-(2-Fluorophenyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



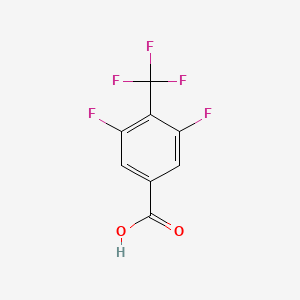
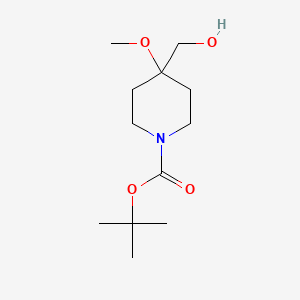
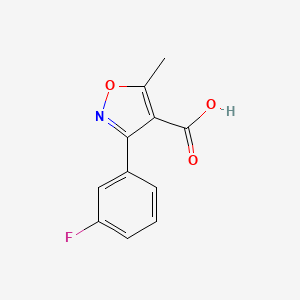
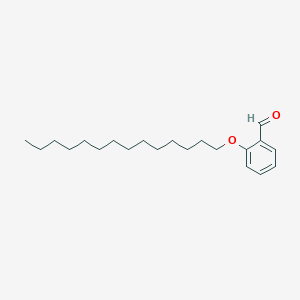
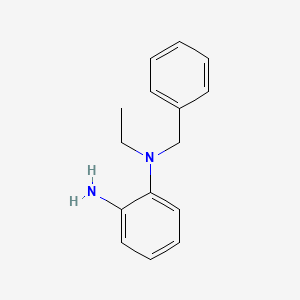
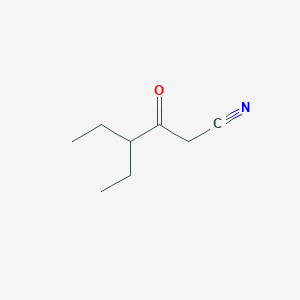

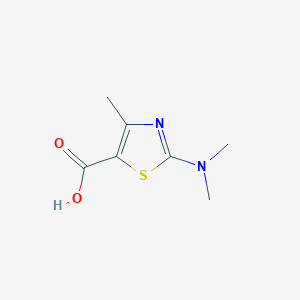
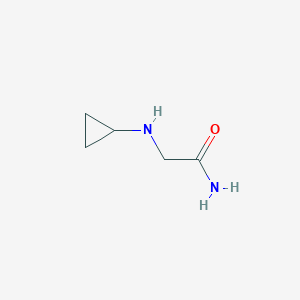
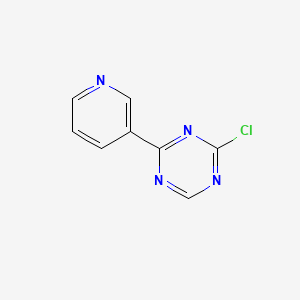


![tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1343376.png)
